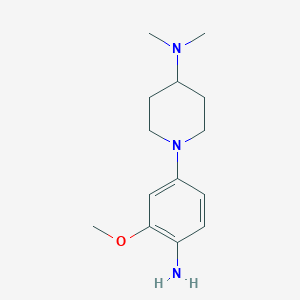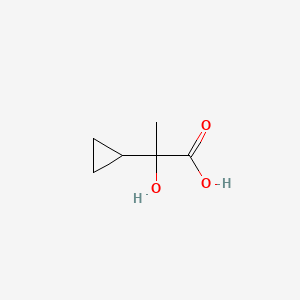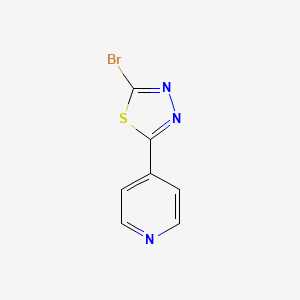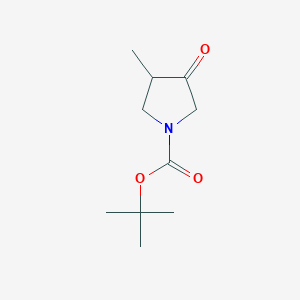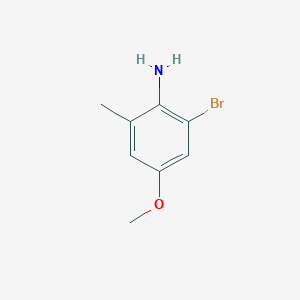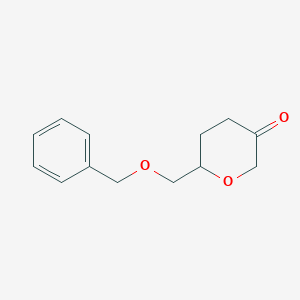
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one
Descripción general
Descripción
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one (6-BMPO) is a small molecule that has been used in scientific research for decades. It is a compound that is used in a variety of different scientific research applications and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one has been used in scientific research for a variety of applications, including the study of enzyme-substrate interactions, the study of protein-protein interactions, and the study of biological processes. It has also been used in the study of drug delivery, as it can be used to improve the delivery of drugs to target tissues. Additionally, 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one has been used in the study of gene regulation, as it can be used to modulate gene expression.
Mecanismo De Acción
The mechanism of action of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is not fully understood. It is believed that 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one binds to proteins and enzymes, which then causes a conformational change in the protein or enzyme, resulting in a change in its activity. Additionally, it is believed that 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one can interact with DNA, resulting in changes in gene expression.
Efectos Bioquímicos Y Fisiológicos
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have an inhibitory effect on the enzyme 5-alpha-reductase, which is involved in the conversion of testosterone to dihydrotestosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to the use of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in laboratory experiments. For example, it can be difficult to accurately measure the concentration of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in a solution, as it is a small molecule that is easily degraded by enzymes. Additionally, it can be difficult to control the concentration of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in a solution, as it is easily metabolized by cells.
Direcciones Futuras
There are a number of potential future directions for the use of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in scientific research. One potential direction is the use of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in the development of new drugs. The ability of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one to bind to proteins and enzymes could be used to develop drugs that target specific proteins and enzymes, which could lead to the development of more effective drugs. Additionally, the ability of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one to interact with DNA could be used to develop drugs that target specific genes, which could lead to the development of more effective treatments for genetic diseases. Finally, the ability of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one to modulate gene expression could be used to develop drugs that target specific pathways, which could lead to the development of more effective treatments for a variety of diseases.
Propiedades
IUPAC Name |
6-(phenylmethoxymethyl)oxan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQRTSXXDMWFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)COC1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

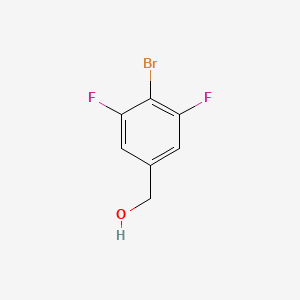
![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)
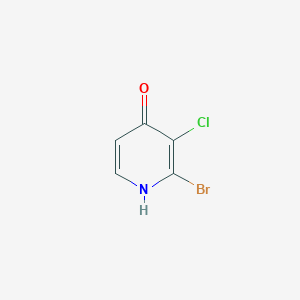
![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)
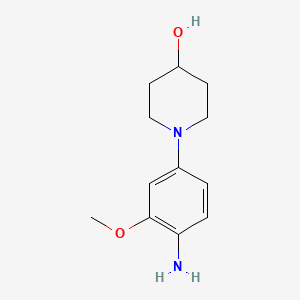
![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)
![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)
